
N-benzhydryl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-benzhydryl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C24H26N4O2 and its molecular weight is 402.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-benzhydryl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, emphasizing its therapeutic applications and mechanisms of action.
Structure and Composition
The molecular formula of this compound is C24H26N4O2 with a molecular weight of 402.5 g/mol. The compound features a piperidine core substituted with a benzhydryl group and a cyclopropyl oxadiazole moiety, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H26N4O2 |
Molecular Weight | 402.5 g/mol |
CAS Number | 1171401-74-3 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of benzhydrylpiperazine have demonstrated significant inhibition against Mycobacterium tuberculosis, with selectivity indices exceeding 30, indicating low cytotoxicity while maintaining potent antituberculosis activity . This suggests that the oxadiazole moiety may enhance lipophilicity and facilitate membrane permeability, crucial for antimicrobial efficacy.
Anticancer Properties
Compounds containing piperidine structures have been associated with anticancer activities. Studies indicate that derivatives exhibit moderate to high potency against various cancer cell lines. For example, certain benzhydryl derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. The structure’s ability to interact with multiple biological targets is believed to play a significant role in its anticancer efficacy.
The mechanism by which this compound exerts its effects is multifaceted:
- Calcium Channel Modulation : Similar compounds have been reported to act as calcium channel blockers, which can influence cellular excitability and neurotransmitter release .
- Inhibition of Enzymatic Activity : The oxadiazole ring may interact with specific enzymes or receptors involved in disease processes, potentially leading to reduced tumor growth or microbial viability.
Study 1: Antimycobacterial Evaluation
A study evaluated the antitubercular activity of a series of benzhydryl derivatives against Mycobacterium tuberculosis H37Rv strain. The compounds were assessed for their ability to inhibit bacterial growth in vitro. Results indicated that certain derivatives exhibited significant activity with low cytotoxicity, supporting their potential as therapeutic agents against tuberculosis .
Study 2: Anticancer Activity Assessment
In another investigation focusing on anticancer properties, various piperidine derivatives were tested against multiple cancer cell lines (e.g., HT-29 and TK-10). The study found that some compounds led to a marked reduction in cell viability and induced apoptosis through mitochondrial pathways . This highlights the therapeutic potential of structurally related compounds in cancer treatment.
Eigenschaften
IUPAC Name |
N-benzhydryl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c29-24(25-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18)28-15-13-20(14-16-28)23-27-26-22(30-23)19-11-12-19/h1-10,19-21H,11-16H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMHACBBLLLZBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.